Oritavancin is a semi-synthetic lipoglycopeptide antibiotic derived from chloroeremomycin. [] It is classified as a second-generation glycopeptide antibiotic and plays a significant role in scientific research as a potent agent against a broad spectrum of Gram-positive bacteria, particularly those resistant to other antibiotics like vancomycin. [, ] This analysis will focus on the scientific aspects of oritavancin, excluding information related to drug use, dosage, and side effects.
Oritavancin belongs to the class of lipoglycopeptides, which are a subclass of glycopeptide antibiotics. These compounds are distinguished by their ability to inhibit bacterial cell wall synthesis through multiple mechanisms of action. The specific modifications in oritavancin's structure compared to its parent compound, chloroeremomycin, include the addition of a 4′-chlorobiphenylmethyl substituent and an extra monosaccharide moiety (4-epi-vancosamine) attached to the amino acid residue on ring 6 .
The synthesis of oritavancin involves several key steps that utilize various chemical reactions. A notable method includes:
Oritavancin's molecular structure is characterized by its heptapeptide core, which is common among glycopeptides. Key features include:
The structural modifications contribute to oritavancin's increased potency against resistant bacterial strains compared to traditional glycopeptides like vancomycin .
The molecular formula for oritavancin is , with a molecular weight of approximately 812.3 g/mol .
Oritavancin participates in several critical chemical reactions:
Oritavancin exerts its antibacterial effects through multiple mechanisms:
These mechanisms collectively contribute to its rapid bactericidal action against Gram-positive pathogens.
Oritavancin exhibits several notable physical and chemical properties:
Oritavancin is primarily used in clinical settings for:
Oritavancin exerts its antibacterial effects through sophisticated, multi-tiered inhibition of bacterial cell wall synthesis. Unlike classical glycopeptides (e.g., vancomycin), which primarily inhibit transglycosylation by binding the D-alanyl-D-alanine (D-Ala-D-Ala) termini of lipid-bound peptidoglycan precursors (Lipid II), oritavancin exhibits dual inhibition of both transglycosylation and transpeptidation. This dual action stems from its capacity to bind two distinct sites within the peptidoglycan structure [1] [4] [6].
This dual inhibition is particularly effective against vancomycin-resistant enterococci (VRE). While VanA-type resistance replaces D-Ala-D-Ala with D-Ala-D-Lac, reducing vancomycin affinity 1000-fold, oritavancin maintains binding via its hydrophobic interactions with the Gly⁵ bridge and membrane anchoring [4] [6].
Table 1: Key Binding Targets of Oritavancin in Peptidoglycan Biosynthesis
Target Site | Biological Consequence | Relevance to Resistance |
---|---|---|
D-Ala-D-Ala termini | Blocks transglycosylation | Effective against VSE, less against VRE |
Pentaglycyl bridge (Gly⁵) | Inhibits transpeptidation & cross-linking | Retains activity against VanA/B-type VRE |
Lipid bilayer | Anchors molecule, enhances local concentration | Overcomes thickened cell walls in VISA/VRSA |
The N-alkyl-4'-chlorobiphenylmethyl side chain appended to oritavancin’s disaccharide sugar is a critical pharmacophore responsible for enhanced bactericidal activity. This hydrophobic moiety enables three synergistic mechanisms:
Table 2: Impact of Lipophilic Modifications on Antibacterial Activity
Structural Feature | Functional Role | Bacteriological Impact |
---|---|---|
N-alkyl-4'-chlorobiphenylmethyl | Membrane anchoring & dimerization | Enhanced potency against VRE, VISA |
Disaccharide with 4-epi-vancosamine | Secondary binding to Gly⁵ bridge | Inhibition of transpeptidation |
Dimerization capability | Increases Lipid II binding affinity | Concentration-dependent killing kinetics |
Oritavancin belongs to the lipoglycopeptide class, alongside telavancin, but exhibits distinct mechanistic advantages over both vancomycin and telavancin:
Table 3: Mechanistic Comparison of Glycopeptide Antibiotics
Mechanism | Vancomycin | Telavancin | Oritavancin |
---|---|---|---|
D-Ala-D-Ala binding | Yes | Yes | Yes |
Membrane anchoring/depolarization | No | Yes | Yes |
Transpeptidase inhibition | No | No | Yes (via Gly⁵) |
Activity vs. VanA VRE | None | Moderate | High |
Biofilm penetration | Low | Moderate | High |
Oritavancin’s pharmacokinetic profile—characterized by an exceptionally long half-life (>245 hours) and extensive tissue distribution—is augmented by its ability to penetrate and accumulate within phagocytic cells and bacterial biofilms:
Table 4: Tissue and Cellular Penetration of Oritavancin
Compartment | Penetration Ratio (Tissue:Plasma) | Clinical Implication |
---|---|---|
Macrophages | 200:1 | Eradicates intracellular reservoirs |
Bone | 0.3–0.5:1 | Effective in osteomyelitis |
Lung | 0.4–0.6:1 | Potential for pneumonia |
Biofilm matrix | Sustained supratherapeutic levels | Disrupts polysaccharide & protein matrices |
Concluding Remarks
Oritavancin’s multifaceted mechanism—combining dual peptidoglycan inhibition, membrane disruption, and deep tissue/cellular penetration—positions it as a potent therapeutic against multidrug-resistant Gram-positive infections. Its unique structure-activity relationships, particularly the lipophilic 4'-chlorobiphenylmethyl side chain and dimerization capability, overcome key resistance mechanisms that limit classical glycopeptides. Future research should explore optimized multi-dose regimens leveraging its long half-life for complex infections like endocarditis and implant-associated biofilms.
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4